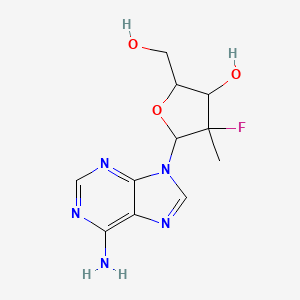

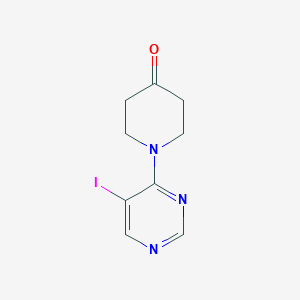

![molecular formula C10H15N5O10P2 B12073952 [(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis del ácido [(2R,5R)-5-(6-aminopurin-9-il)-3-hidroxi-4-fosfonooxi-oxolan-2-il]metoxifosfónico implica múltiples pasos. Una ruta sintética común incluye la fosforilación de la adenosina en las posiciones 2' y 5'. Este proceso generalmente requiere el uso de agentes fosforilantes como el oxicloruro de fósforo (POCl3) o el ácido fosfórico en presencia de una base como la piridina . Las condiciones de reacción a menudo implican temperaturas controladas y pH para asegurar la fosforilación selectiva de los grupos hidroxilo deseados.

Los métodos de producción industrial para este compuesto pueden implicar reacciones de fosforilación a gran escala utilizando sistemas automatizados para controlar los parámetros de reacción con precisión. La purificación del producto final generalmente se logra mediante técnicas como la cromatografía en columna o la recristalización para obtener un compuesto de alta pureza adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

El ácido [(2R,5R)-5-(6-aminopurin-9-il)-3-hidroxi-4-fosfonooxi-oxolan-2-il]metoxifosfónico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4), lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4), lo que da como resultado formas reducidas del compuesto.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir análogos del trifosfato de adenosina (ATP), mientras que la reducción podría producir derivados del monofosfato de adenosina (AMP) .

Aplicaciones Científicas De Investigación

El ácido [(2R,5R)-5-(6-aminopurin-9-il)-3-hidroxi-4-fosfonooxi-oxolan-2-il]metoxifosfónico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de nucleótidos y ácidos nucleicos, que son esenciales para estudiar el material genético y los procesos bioquímicos.

Biología: El compuesto participa en varias vías metabólicas y sirve como sustrato para enzimas como quinasas y fosfatasas, lo que lo hace valioso para estudiar la señalización celular y la transferencia de energía.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con el metabolismo y la señalización de nucleótidos, como ciertos cánceres e infecciones virales.

Mecanismo De Acción

El mecanismo de acción del ácido [(2R,5R)-5-(6-aminopurin-9-il)-3-hidroxi-4-fosfonooxi-oxolan-2-il]metoxifosfónico implica su interacción con varios objetivos moleculares y vías. Como análogo de nucleótidos, puede imitar los sustratos naturales de las enzimas involucradas en las reacciones de fosforilación y desfosforilación. Esto le permite modular la actividad de estas enzimas e influir en los procesos celulares como la transferencia de energía, la transducción de señales y la expresión génica .

Comparación Con Compuestos Similares

El ácido [(2R,5R)-5-(6-aminopurin-9-il)-3-hidroxi-4-fosfonooxi-oxolan-2-il]metoxifosfónico es único en comparación con otros compuestos similares debido a su patrón de fosforilación específico y sus características estructurales. Los compuestos similares incluyen:

Monofosfato de adenosina (AMP): Un nucleótido con un solo grupo fosfato, involucrado en el metabolismo energético y la señalización.

Trifosfato de adenosina (ATP): Un nucleótido con tres grupos fosfato, que sirve como el principal portador de energía en las células.

Difosfato de adenosina (ADP): Un nucleótido con dos grupos fosfato, que juega un papel clave en la transferencia y el almacenamiento de energía.

La estructura distintiva del ácido [(2R,5R)-5-(6-aminopurin-9-il)-3-hidroxi-4-fosfonooxi-oxolan-2-il]metoxifosfónico le permite participar en reacciones y vías bioquímicas únicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Propiedades

IUPAC Name |

[2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOBEOJCBAYXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)

![1-(3'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12073874.png)

![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)

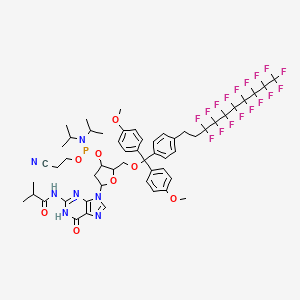

![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3-cyclopropylurea](/img/structure/B12073931.png)